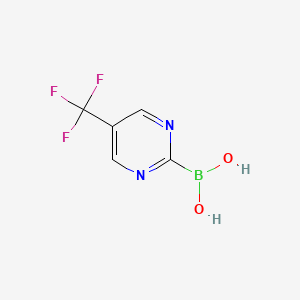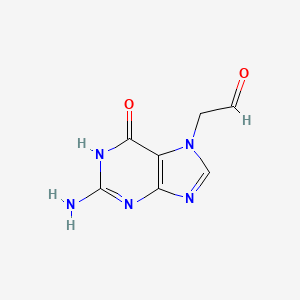
7-N-(2-Oxoethyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-N-(2-Oxoethyl)guanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is formed as a result of the interaction between guanine and vinyl chloride, a known carcinogen. The formation of this compound is significant in the study of DNA adducts and their role in mutagenesis and carcinogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-N-(2-Oxoethyl)guanine typically involves the reaction of guanine with 2-chloroethylene oxide, which is an oxidative metabolite of vinyl chloride. This reaction can be carried out under mild acid hydrolysis conditions .
Industrial Production Methods: The key steps involve the preparation of 2-chloroethylene oxide and its subsequent reaction with guanine .
Analyse Chemischer Reaktionen
Types of Reactions: 7-N-(2-Oxoethyl)guanine primarily undergoes alkylation reactions. The compound can also participate in hydrolysis and oxidation reactions under specific conditions .
Common Reagents and Conditions:
Alkylation: The reaction with 2-chloroethylene oxide under mild acid hydrolysis conditions.
Hydrolysis: Mild acid or base conditions can lead to the hydrolysis of the compound.
Major Products: The primary product of the reaction between guanine and 2-chloroethylene oxide is this compound. Further reactions can lead to various derivatives depending on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-N-(2-Oxoethyl)guanine has several important applications in scientific research:
Wirkmechanismus
7-N-(2-Oxoethyl)guanine exerts its effects by forming DNA adducts, which can lead to mutations during DNA replication. The compound primarily targets the N7 position of guanine in DNA, resulting in the formation of an alkylated adduct. This adduct can cause mispairing during DNA replication, leading to mutations such as GC to AT transitions .
Vergleich Mit ähnlichen Verbindungen
N2,3-Ethenoguanine: Another DNA adduct formed from the reaction of guanine with vinyl chloride.
7-(2-Hydroxyethyl)guanine: Formed by the addition of a hydroxyethyl group to the N7 position of guanine.
Uniqueness: 7-N-(2-Oxoethyl)guanine is unique due to its specific formation from the oxidative metabolism of vinyl chloride and its role in studying the mutagenic and carcinogenic effects of this compound. Its formation and effects are well-documented, making it a valuable model for understanding DNA adducts and their implications in cancer research .
Eigenschaften
CAS-Nummer |
73100-87-5 |
|---|---|
Molekularformel |
C7H7N5O2 |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde |
InChI |
InChI=1S/C7H7N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h2-3H,1H2,(H3,8,10,11,14) |
InChI-Schlüssel |
GWIQUBKMOOZLKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1CC=O)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


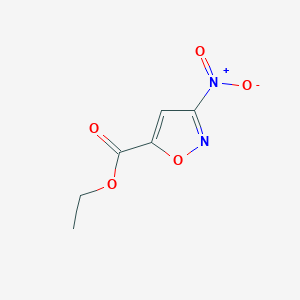
![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
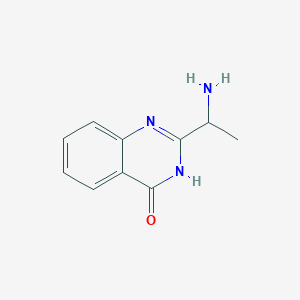
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)

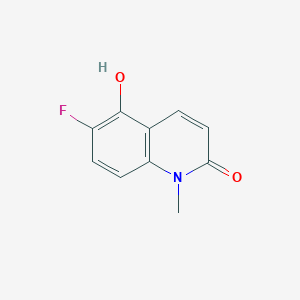
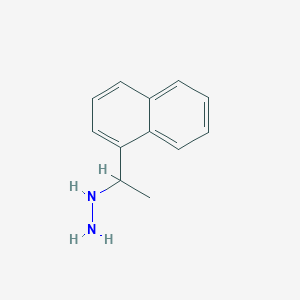
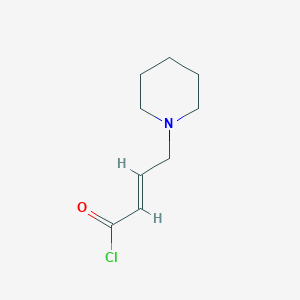

![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
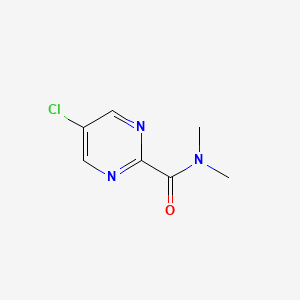
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)
